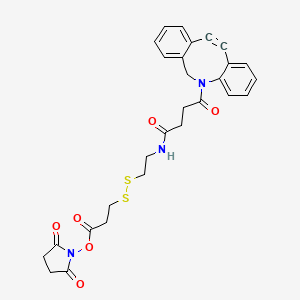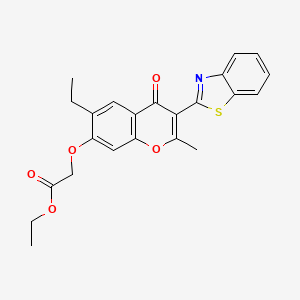
(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a pyridazine ring, and a pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Verbindung hat ein antivirales Potenzial gezeigt. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate zeigten eine Hemmwirkung gegen das Influenza-A-Virus .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine Wirksamkeit gegen das Coxsackie B4-Virus .
Antituberkulose-Aktivität
Forscher haben die Wirksamkeit der Verbindung gegen Mycobacterium tuberculosis (MTB) und Mycobacterium bovis (BCG) untersucht. Die Derivate der Verbindung zeigten vielversprechende Ergebnisse in vitro .
Anti-mikrobielle Aktivität
Angesichts der vielfältigen biologischen Aktivitäten, die mit Indolderivaten verbunden sind, ist es plausibel, dass diese Verbindung antimikrobielle Wirkungen zeigt. Zukünftige Studien sollten diese Hypothese validieren.
Zusammenfassend lässt sich sagen, dass (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanon ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, aber weitere Forschung ist unerlässlich, um sein volles Potenzial freizusetzen. 🌟 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the methanone group.
Attachment of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.
Formation of the Pyridine Ring: The ethoxypyridine group is attached via a coupling reaction, such as a Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenated derivatives and strong bases or acids are employed.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridine and pyridazine rings.
Reduction Products: Reduced forms of the methanone group, potentially forming alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Vergleich Mit ähnlichen Verbindungen
(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Similar compounds include those with variations in the substituents on the pyridine, pyridazine, or pyrrolidine rings.
Uniqueness:
Structural Features: The combination of the three different rings and the specific substituents make this compound unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical reactions and applications.
By comparing with similar compounds, researchers can identify the unique properties and potential advantages of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone in various applications.
Eigenschaften
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFNNCUMAFUPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)



![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

